molecular formula C18H14BrClN2O2 B3473970 1-(4-bromophenyl)-3-chloro-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

1-(4-bromophenyl)-3-chloro-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B3473970
M. Wt: 405.7 g/mol
InChI Key: FEUOIJUEAXRFPC-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-3-chloro-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various functional groups including a bromophenyl group, a chloro group, and a phenylethylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bromophenyl group might undergo reactions typical of aryl halides, while the amino group could participate in reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include in-depth studies of its synthesis, structure, reactivity, and biological activity .

Properties

IUPAC Name

1-(4-bromophenyl)-3-chloro-4-(2-phenylethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O2/c19-13-6-8-14(9-7-13)22-17(23)15(20)16(18(22)24)21-11-10-12-4-2-1-3-5-12/h1-9,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUOIJUEAXRFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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